7-Bromo-8-fluoroquinoline
Overview
Description
7-Bromo-8-fluoroquinoline is a chemical compound with the CAS Number: 1375107-95-1 . It has a molecular weight of 226.05 and its IUPAC name is this compound . It is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 , a boiling point of 295.7±20.0 °C at 760 mmHg , and a flash point of 132.6±21.8 °C .Scientific Research Applications
Photolabile Protecting Groups
- Two-Photon Excitation (2PE) : 8-Bromo-7-hydroxyquinoline (BHQ) is used in 'caged' compounds for physiological studies, being photolyzed efficiently by both classic one-photon excitation (1PE) and 2PE, which is significant for real-time and living tissue studies due to its minimal tissue destruction and deep tissue penetration capabilities (Zhu, Pavlos, Toscano, & Dore, 2006).
Antibacterial Properties
- 8-Nitrofluoroquinolone Derivatives : New derivatives of fluoroquinolone, including those with modifications at the 7 and 8 positions, have shown interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Fluorescent Probes and Sensing
- Fluorogenic Ligands and Sensing Cations : 8-Hydroxyquinoline derivatives with extended fluorophores are designed for fluorescence-based sensor arrays, providing turn-on and ratiometric signal output for detecting cationic analytes (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).
Tumor Detection and Antitumor Activities
- σ2-Receptor Ligands : 7-Bromo and fluoro-substituted compounds show potential as PET radiotracers for imaging solid tumors, targeting the σ2-receptor in tumor cells (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
- Antitumor Inhibitors : 7-Fluoro-4-anilinoquinoline compounds have been developed as antitumor inhibitors, showing significant activity against various cancer cell lines (Liu, Luan, Kong, Zhang, & Wang, 2015).
Corrosion Monitoring
- Epoxy Coating for Corrosion Detection : 8-Hydroxyquinoline used in epoxy coatings can effectively detect Fe2+/Fe3+ ions produced during corrosion processes, offering a promising method for early-stage corrosion detection (Roshan, Dariani, & Mokhtari, 2018).
Interaction with Biological Systems
- Interaction with Lysozyme : Studies exploring the interaction of fluorine-containing compounds with proteins like lysozyme reveal insights into the biological interactions and potential pathways of these compounds (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Quinoline-based compounds, which 7-bromo-8-fluoroquinoline belongs to, are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the compounds . This suggests that 7-Bromo-8-fluoroquinoline may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.
Cellular Effects
Given the known properties of other quinolines, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-bromo-8-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAZGUVDWLARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375107-95-1 | |
Record name | 7-bromo-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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